

Oseltamivir-d3: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir-d3 is the deuterated analog of Oseltamivir, a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses. The replacement of three hydrogen atoms with deuterium atoms in the acetyl group results in a heavier molecular weight, making it an ideal internal standard for pharmacokinetic and bioanalytical studies involving Oseltamivir. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to **Oseltamivir-d3**.

Chemical Properties and Structure

Oseltamivir-d3, systematically named ethyl (3R,4R,5S)-5-amino-4-[(2,2,2-trideuterioacetyl)amino]-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, is a synthetic compound.[1] The introduction of deuterium provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

Table 1: Chemical and Physical Properties of Oseltamivir-d3



Property	Value	Source	
Chemical Formula	C16H25D3N2O4	[1]	
Molecular Weight	315.42 g/mol [1]		
Exact Mass	315.22373762 Da	[1]	
CAS Number	1093851-61-6	[1]	
IUPAC Name	ethyl (3R,4R,5S)-5-amino-3- pentan-3-yloxy-4-[(2,2,2- trideuterioacetyl)amino]cyclohe xene-1-carboxylate	[1]	
Synonyms	Oseltamivir D3, Tamiflu-d3 [2]		
Physical State	White to off-white solid powder	o off-white solid powder [3]	
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[3]	

Chemical Structure

The chemical structure of **Oseltamivir-d3** is identical to that of Oseltamivir, with the exception of the three deuterium atoms on the acetyl group.



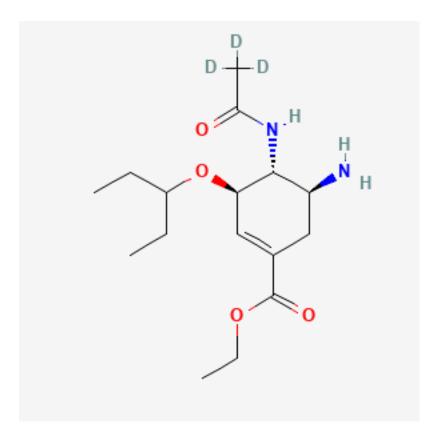
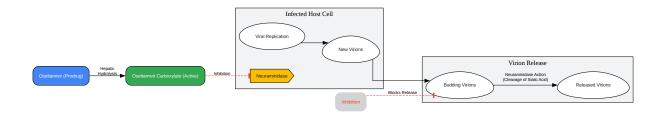


Figure 1. Chemical structure of Oseltamivir-d3.

Mechanism of Action

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active metabolite, oseltamivir carboxylate. Oseltamivir carboxylate acts as a competitive inhibitor of the viral neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected cells. By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus to other cells.





Click to download full resolution via product page

Mechanism of action of Oseltamivir.

Synthesis of Oseltamivir-d3

While a specific detailed protocol for the synthesis of **Oseltamivir-d3** is not readily available in the public domain, its synthesis would closely follow the established routes for Oseltamivir, with the key difference being the introduction of the deuterated acetyl group.[4] A plausible synthetic approach would involve the acylation of the amino group of the Oseltamivir precursor with a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride.

The common industrial synthesis of Oseltamivir starts from (-)-shikimic acid.[4] The synthesis involves several steps to construct the cyclohexene ring with the correct stereochemistry, followed by the introduction of the amino and pentyl ether side chains. The final step in the formation of Oseltamivir is the acetylation of the primary amine. To produce **Oseltamivir-d3**, this step would be modified as follows:

(Final Acetylation Step - Conceptual)

- Reactant: (3R,4R,5S)-5-amino-4-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester (or a similar precursor with a free amino group).
- Reagent: Acetic anhydride-d6 or Acetyl-d3 chloride.



- Solvent: A suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
- Base: A non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct.
- Procedure: The amino precursor would be dissolved in the solvent, and the base would be added. The deuterated acetylating agent would then be added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction would be stirred until completion, monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup and Purification: The reaction mixture would be quenched, extracted, and the
 organic layer washed and dried. The crude product would then be purified by column
 chromatography or recrystallization to yield pure Oseltamivir-d3.

Experimental Protocols: Analysis of Oseltamivir-d3

Oseltamivir-d3 is primarily used as an internal standard in the quantitative analysis of Oseltamivir and its active metabolite, Oseltamivir carboxylate, in biological matrices. The most common analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 2: Typical LC-MS/MS Parameters for Oseltamivir Analysis using Oseltamivir-d3 as Internal Standard

Parameter	Oseltamivir	Oseltamivir-d3 (Internal Standard)	Oseltamivir Carboxylate
Precursor Ion (m/z)	313.2	316.2	285.2
Product Ion (m/z)	225.1	228.1	138.1
Ionization Mode	Positive Electrospray Ionization (ESI+)	Positive Electrospray Ionization (ESI+)	Positive Electrospray Ionization (ESI+)

Detailed Experimental Protocol: Quantification of Oseltamivir in Human Plasma by LC-MS/MS



This protocol is a representative example and may require optimization for specific instrumentation and applications.

- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of human plasma sample, add 10 μL of **Oseltamivir-d3** internal standard working solution (e.g., 1 μg/mL in methanol).
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 10 μL) into the LC-MS/MS system.
- 2. Liquid Chromatography Conditions
- Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - o 0-0.5 min: 10% B
 - 0.5-2.5 min: Gradient to 90% B
 - o 2.5-3.0 min: Hold at 90% B
 - 3.0-3.1 min: Gradient back to 10% B







o 3.1-5.0 min: Re-equilibration at 10% B

• Flow Rate: 0.4 mL/min.

• Column Temperature: 40°C.

3. Mass Spectrometry Conditions

• Ion Source: Electrospray Ionization (ESI) in positive mode.

• Scan Type: Multiple Reaction Monitoring (MRM).

• Ion Spray Voltage: 5500 V.

• Curtain Gas: 30 psi.

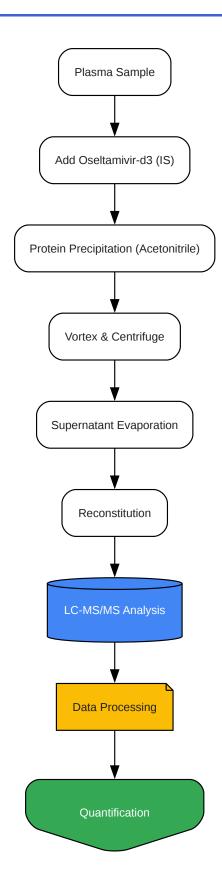
• Collision Gas: Nitrogen.

• Gas 1 (Nebulizer Gas): 50 psi.

• Gas 2 (Heater Gas): 50 psi.

• Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized for each analyte and the specific mass spectrometer used.





Click to download full resolution via product page

Workflow for Oseltamivir analysis.



Conclusion

Oseltamivir-d3 is an indispensable tool in the research and development of the antiviral drug Oseltamivir. Its stable isotopic label allows for precise and accurate quantification in complex biological matrices, which is fundamental for understanding the pharmacokinetics and efficacy of Oseltamivir. This guide has provided a comprehensive overview of its chemical properties, structure, and the analytical methodologies that are crucial for its application in a professional research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Oseltamivir-d3 | C16H28N2O4 | CID 25145489 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oseltamivir-d3 Phosphate | C16H31N2O8P | CID 163285520 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3) | Influenza Virus | 1242184-43-5 | Invivochem [invivochem.com]
- 4. Oseltamivir total synthesis Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Oseltamivir-d3: A Technical Guide to its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929627#oseltamivir-d3-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com